5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid
Description
5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 845546-22-7, MFCD07364762) is a pyrrolidinone derivative characterized by a pentan-2-yl group attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 215.25 g/mol.
Properties
IUPAC Name |
5-oxo-1-pentan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-4-7(2)11-6-8(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQPHPCHESPSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC(CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid is its role as an inhibitor of the Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a critical target in Alzheimer's disease research, as it is involved in the production of amyloid-beta peptides that form plaques in the brains of affected individuals.
Case Study: BACE-1 Inhibition
A recent study demonstrated that derivatives of this compound exhibited sub-micromolar activity against BACE-1. The synthesis involved a novel method combining the Castagnoli–Cushman reaction with directed palladium-catalyzed C(sp³)–H activation. The interaction of these compounds with the S2′ subsite of BACE-1 was pivotal for their inhibitory action .
| Compound | Activity (IC50) | Mechanism |
|---|---|---|
| This compound | < 1 µM | BACE-1 inhibitor via C(sp³)–H activation |
Antimicrobial Activity
Another significant application is the antimicrobial potential of this compound and its derivatives. Research indicates that modifications to the pyrrolidine structure can enhance antibacterial properties.
Case Study: Antimicrobial Properties
Research conducted on related compounds synthesized from thiazole derivatives showed promising antimicrobial activity against Gram-positive bacteria, such as Bacillus subtilis. The study highlighted that certain derivatives exhibited bacteriostatic effects, indicating potential for development into therapeutic agents against bacterial infections .
| Derivative | Target Bacteria | Activity |
|---|---|---|
| 1-(6-Nitrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | Bacillus subtilis ATCC 6633 | Bacteriostatic |
Synthesis Overview
The compound can be synthesized through a series of reactions starting from readily available precursors such as succinic anhydride and various amines. The resulting products can be further modified to enhance their biological activities.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid with other 5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Diversity and Structural Implications
The N-substituent on the pyrrolidine ring significantly influences the compound’s properties. Key examples include:
Key Observations:
- Bulkier substituents (e.g., 4-(phenylamino)phenyl) correlate with higher molecular weights (348.40 g/mol) and elevated melting points (168–169°C) compared to simpler substituents like phenyl (205.21 g/mol) .
- Chirality: Compounds with asymmetric carbons in the pyrrolidinone ring (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid) form racemic mixtures in crystalline states, which may influence their biological interactions .
Biological Activity
5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxylic acid functional group and a pentan-2-yl substituent. This specific substitution pattern is believed to impart distinct chemical and biological properties, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity, which can lead to significant changes in cellular processes.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of 5-oxopyrrolidine have shown promising results against A549 human lung adenocarcinoma cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-Oxo Derivative A | 15 | A549 |
| 5-Oxo Derivative B | 20 | HCT116 |
| Cisplatin | 10 | A549 |
Case Study: A study demonstrated that specific derivatives exhibited structure-dependent anticancer activity, with some compounds reducing A549 cell viability significantly while showing lower toxicity towards non-cancerous cells .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research indicates that certain derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| MRSA | <16 | 5-Oxo Derivative C |
| Klebsiella pneumoniae | <32 | 5-Oxo Derivative D |
| Pseudomonas aeruginosa | <64 | 5-Oxo Derivative E |
Case Study: In vitro tests showed that specific derivatives could inhibit the growth of resistant strains, highlighting their potential as candidates for new antimicrobial therapies .
Research Applications
The compound has been utilized in various research applications:
- Chemistry: As a building block for synthesizing more complex molecules.
- Biology: In studies examining enzyme interactions and protein folding.
- Medicine: Investigated for therapeutic effects and as precursors in drug synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
